(1E)-N-(3-methylphenyl)-2-oxopropanehydrazonoyl chloride
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Overview
Description
(1E)-N-(3-methylphenyl)-2-oxopropanehydrazonoyl chloride is an organic compound with a complex structure that includes a hydrazonoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(3-methylphenyl)-2-oxopropanehydrazonoyl chloride typically involves the reaction of 3-methylphenylhydrazine with an appropriate acyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3-methylphenylhydrazine+acyl chloride→(1E)-N-(3-methylphenyl)-2-oxopropanehydrazonoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(3-methylphenyl)-2-oxopropanehydrazonoyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazonoyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the hydrazonoyl chloride group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(1E)-N-(3-methylphenyl)-2-oxopropanehydrazonoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1E)-N-(3-methylphenyl)-2-oxopropanehydrazonoyl chloride exerts its effects involves interactions with specific molecular targets. The hydrazonoyl chloride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is the basis for its use in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: This compound has a similar aromatic structure but different functional groups.
2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide: Another compound with a complex structure and potential biological activity.
Uniqueness
(1E)-N-(3-methylphenyl)-2-oxopropanehydrazonoyl chloride is unique due to its hydrazonoyl chloride functional group, which imparts distinct reactivity and potential applications in synthesis and research. Its ability to undergo various chemical reactions and form covalent bonds with biomolecules sets it apart from other similar compounds.
Properties
IUPAC Name |
(1E)-N-(3-methylphenyl)-2-oxopropanehydrazonoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-7-4-3-5-9(6-7)12-13-10(11)8(2)14/h3-6,12H,1-2H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRUGHRKUSMOBX-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NN=C(C(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/N=C(\C(=O)C)/Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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